
4-(Dibromomethyl)-benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibromomethyl)-benzoic Acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a dibromomethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibromomethyl)-benzoic Acid typically involves the bromination of 4-methylbenzoic acid. The process begins with the conversion of 4-methylbenzoic acid to 4-(bromomethyl)-benzoic acid, followed by further bromination to introduce the second bromine atom, resulting in this compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reactions carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dibromomethyl)-benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both bromine atoms.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl or methylene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution: Formation of substituted benzoic acids or benzyl derivatives.
Oxidation: Formation of 4-carboxybenzoic acid or 4-formylbenzoic acid.
Reduction: Formation of 4-methylbenzoic acid or 4-methylenebenzoic acid.
Aplicaciones Científicas De Investigación
4-(Dibromomethyl)-benzoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Dibromomethyl)-benzoic Acid involves its interaction with molecular targets through its reactive dibromomethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and target .
Comparación Con Compuestos Similares
4-(Bromomethyl)-benzoic Acid: A precursor in the synthesis of 4-(Dibromomethyl)-benzoic Acid, with one less bromine atom.
4-Methylbenzoic Acid: The starting material for the synthesis, lacking the bromine substituents.
4-(Chloromethyl)-benzoic Acid: Similar in structure but with chlorine atoms instead of bromine.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which impart distinct reactivity and properties compared to its mono-brominated or chlorinated analogs. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C8H6Br2O2 |
|---|---|
Peso molecular |
293.94 g/mol |
Nombre IUPAC |
4-(dibromomethyl)benzoic acid |
InChI |
InChI=1S/C8H6Br2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) |
Clave InChI |
GYHZVVHHQIWESJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)

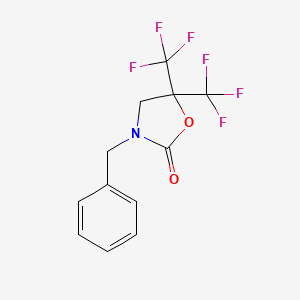
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
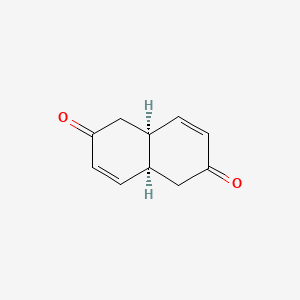

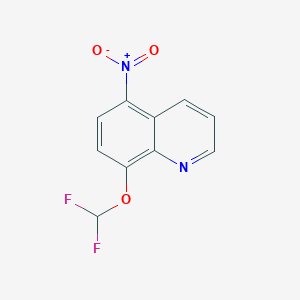
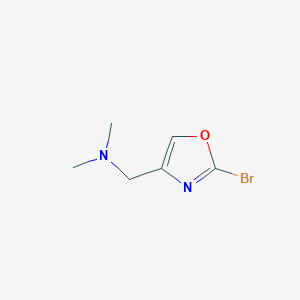
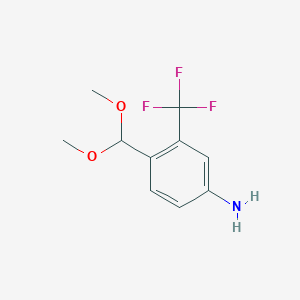
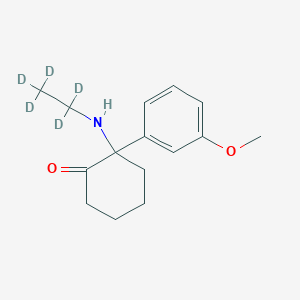
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)

![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)

